TD 5108

Vue d'ensemble

Description

Velusetrag has been used in trials studying the treatment of Gastroparesis and Alzheimer's Disease. It is a highly selective serotonin receptor agonist effective in patients with chronic constipation. It is being developed by Theravance. Velusetrag was discovered by Theravance through the application of its multivalent drug design in a research program dedicated to finding new treatments for GI motility disorders.

Applications De Recherche Scientifique

Agoniste sélectif du récepteur 5-HT4

TD-5108 est un agoniste sélectif du récepteur 5-HT4 avec une activité intrinsèque élevée . Il a été démontré qu'il produisait une élévation de l'adénosine monophosphate cyclique dans les cellules rénales embryonnaires humaines 293 exprimant le récepteur recombinant humain 5-HT4© (h5-HT4©) .

Amélioration de la motilité gastro-intestinale

TD-5108 s'est avéré provoquer une relaxation du récepteur 5-HT4 médiée par l'œsophage de rat et une contraction du côlon de cobaye . Cela suggère qu'il pourrait être utilisé pour améliorer la motilité gastro-intestinale.

Activité intrinsèque élevée

Contrairement aux autres agonistes gastroprokinétiques du récepteur 5-HT4 comme le tégasérod, le mosapride et la cisapride, TD-5108 s'est avéré avoir une activité intrinsèque élevée dans tous les tests in vitro . Cela pourrait potentiellement entraîner un profil clinique amélioré pour le traitement des troubles gastro-intestinaux de la motilité réduite .

Haute affinité et sélectivité

TD-5108 a une haute affinité (pKi = 7,7) et une sélectivité (≥25 fois) pour les récepteurs h5-HT4© par rapport aux autres récepteurs des amines biogènes . Il est >500 fois plus sélectif que les autres récepteurs 5-HT (y compris h5-HT2B et h5-HT3A) et, à 3 μM, n'a aucun effet sur les canaux K+ du gène apparenté au gène humain ether-à-go-go .

Traitement de la pseudo-obstruction intestinale

TD-5108 a été désigné comme médicament orphelin pour le traitement de la pseudo-obstruction intestinale dans l'Union européenne . Cela signifie que le développeur recevra un soutien scientifique et réglementaire de l'EMA pour faire progresser son médicament jusqu'au stade où il peut demander une autorisation de mise sur le marché .

Mécanisme D'action

TD 5108, also known as Velusetrag, is a potent and selective agonist of the serotonin 5-HT4 receptor . This compound has been studied for its potential in treating gastrointestinal disorders and Parkinson’s disease .

Target of Action

The primary target of this compound is the 5-HT4 receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the regulation of various biological and neurological processes . The 5-HT4 receptor is particularly important in the physiological and pathophysiological regulation of gastrointestinal motility .

Mode of Action

This compound acts as a high intrinsic activity agonist at the 5-HT4 receptor . It binds to the 5-HT4 receptor with high affinity and selectivity, exhibiting over 500-fold selectivity over other 5-HT receptors . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), leading to a series of intracellular events .

Biochemical Pathways

The activation of the 5-HT4 receptor by this compound enhances the peristaltic reflex in the gastrointestinal tract . This is achieved through the facilitation of cholinergic and non-adrenergic, non-cholinergic neurotransmission within the gut wall . The result is an increase in gastrointestinal motility, which can be beneficial in conditions characterized by reduced gut motility .

Pharmacokinetics

The compound’s potent activity at the 5-ht4 receptor and its selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The activation of the 5-HT4 receptor by this compound leads to a series of molecular and cellular effects. These include the elevation of cAMP levels, relaxation of the esophagus, and contraction of the colon . These effects collectively enhance gastrointestinal motility, which can help alleviate symptoms in conditions such as gastroparesis and constipation .

Action Environment

Analyse Biochimique

Biochemical Properties

TD 5108 plays a significant role in biochemical reactions by acting as a selective agonist for the 5-HT4 receptor. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound has high affinity and selectivity for the human recombinant 5-HT4© receptor, producing an elevation of cyclic adenosine monophosphate (cAMP) in human embryonic kidney 293 cells expressing this receptor . The compound also shows high intrinsic activity in 5-HT4 receptor-mediated relaxation of the rat esophagus and contraction of the guinea pig colon .

Cellular Effects

This compound influences various types of cells and cellular processes. It significantly accelerates gastrointestinal transit and bowel function by stimulating the 5-HT4 receptors in the gastrointestinal tract . This stimulation leads to enhanced peristalsis, mucosal secretion, and neuronal signaling, which are crucial for the coordinated movement of food along the gastrointestinal tract . Additionally, this compound has been shown to elevate cAMP levels in human embryonic kidney 293 cells, indicating its role in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT4 receptors, which are located on motor neurons and interneurons within the gut wall. This binding facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission, enhancing the peristaltic reflex . This compound has high affinity and selectivity for the 5-HT4© receptors over other biogenic amine receptors, making it a potent agonist for these receptors . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors result in its robust prokinetic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound significantly accelerates intestinal and colonic transit after single dosing and accelerates gastric emptying after multiple dosing . These effects are consistent over time, indicating the stability and sustained activity of this compound in laboratory settings . No serious adverse events have been reported, with notable adverse events being predictable gastrointestinal effects such as diarrhea or altered bowel movements .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Subcutaneous administration of this compound increases guinea pig colonic transit, with higher potency than other clinically studied gastrointestinal prokinetic agents . Following intravenous and intraduodenal dosing, this compound produces dose-dependent relaxation of the rat esophagus . Orally dosed this compound increases the contractility of the canine antrum, duodenum, and jejunum with higher potency than tegaserod . These findings indicate that this compound demonstrates robust in vivo activity in the gastrointestinal tracts of various animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gastrointestinal function. The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors enhance cholinergic and non-adrenergic, non-cholinergic neurotransmission, which are crucial for gastrointestinal motility . The metabolic pathways involving this compound lead to the elevation of cAMP levels, which play a significant role in smooth muscle tone, peristalsis, and mucosal secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with 5-HT4 receptors. The compound’s high affinity and selectivity for these receptors ensure its effective localization and accumulation in the gastrointestinal tract . This selective binding results in enhanced gastrointestinal motility and improved clinical profiles for the treatment of gastrointestinal disorders .

Subcellular Localization

The subcellular localization of this compound involves its binding to 5-HT4 receptors on motor neurons and interneurons within the gut wall . This localization is crucial for its activity and function, as it facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors ensure its effective targeting to specific compartments within the gastrointestinal tract .

Propriétés

| Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome. | |

Numéro CAS |

866933-46-2 |

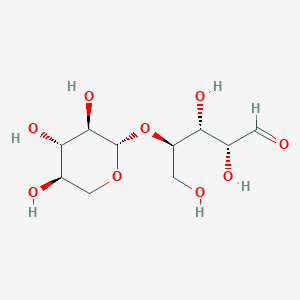

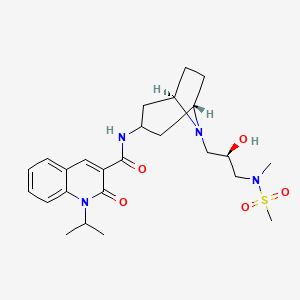

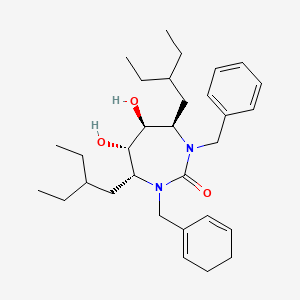

Formule moléculaire |

C25H36N4O5S |

Poids moléculaire |

504.6 g/mol |

Nom IUPAC |

N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1 |

Clé InChI |

HXLOHDZQBKCUCR-VTHDOGFWSA-N |

SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |

SMILES isomérique |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O |

SMILES canonique |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |

Apparence |

Solid powder |

| 866933-46-2 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide TD-5108 TD5108 velusetrag |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

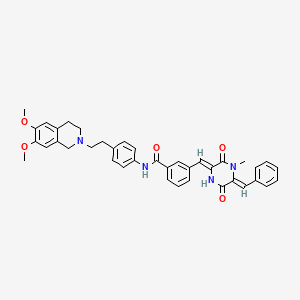

![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)

![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)

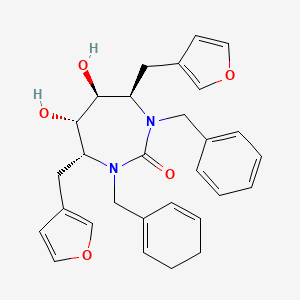

![3-Chloro-N-[(2e)-4-Methoxy-4-Oxobut-2-Enoyl]-L-Tyrosine](/img/structure/B1683422.png)